molecular formula C20H34N2O3S B14960177 N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide

Cat. No.: B14960177
M. Wt: 382.6 g/mol
InChI Key: SNOWKJMPAVXTJJ-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylhexanamide moiety. The compound’s distinct structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide typically involves the reaction of 4-aminophenyl-2-ethylhexanamide with dipropylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dipropylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide
  • N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide
  • N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide

Uniqueness

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide stands out due to its unique combination of a dipropylsulfamoyl group and an ethylhexanamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H34N2O3S

Molecular Weight

382.6 g/mol

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylhexanamide

InChI

InChI=1S/C20H34N2O3S/c1-5-9-10-17(8-4)20(23)21-18-11-13-19(14-12-18)26(24,25)22(15-6-2)16-7-3/h11-14,17H,5-10,15-16H2,1-4H3,(H,21,23)

InChI Key

SNOWKJMPAVXTJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC)CCC

Origin of Product

United States

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